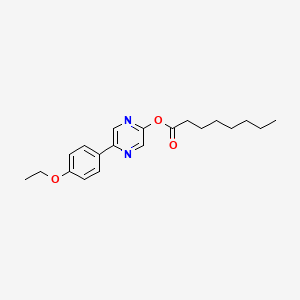
5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyrazine ring substituted with an ethoxyphenyl group and an octanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate typically involves the esterification of 5-(4-ethoxyphenyl)pyrazin-2-ol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The ester chain may influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methoxyphenyl)pyrazin-2-YL octanoate: Similar structure but with a methoxy group instead of an ethoxy group.
5-(4-Ethoxyphenyl)pyrazin-2-YL butanoate: Similar structure but with a shorter ester chain.
Uniqueness
5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, while the octanoate ester chain provides flexibility in its interactions with biological targets.
Propiedades
Número CAS |
94589-91-0 |
|---|---|
Fórmula molecular |
C20H26N2O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[5-(4-ethoxyphenyl)pyrazin-2-yl] octanoate |
InChI |
InChI=1S/C20H26N2O3/c1-3-5-6-7-8-9-20(23)25-19-15-21-18(14-22-19)16-10-12-17(13-11-16)24-4-2/h10-15H,3-9H2,1-2H3 |
Clave InChI |
OYBVTQNHPXCCHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=NC=C(N=C1)C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


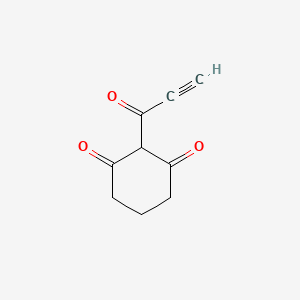
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
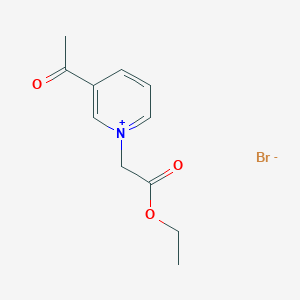
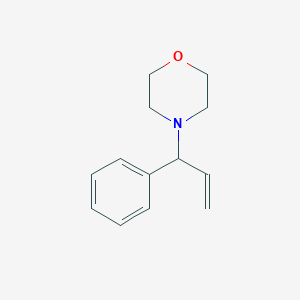



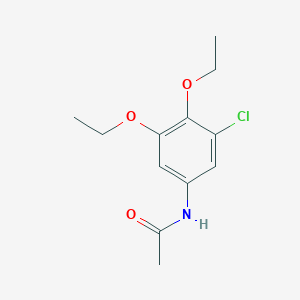
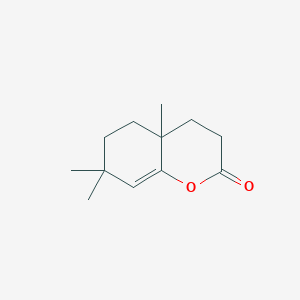

![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)

![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)

